Benzenesulfonamide, N-butyl-4-chloro-

Descripción general

Descripción

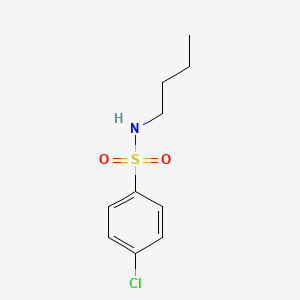

Benzenesulfonamide, N-butyl-4-chloro- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The molecular formula of Benzenesulfonamide, N-butyl-4-chloro- is C10H15NO2S, and it has a molecular weight of 213.297 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-butyl-4-chloro- typically involves the reaction of benzenesulfonyl chloride with N-butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The general reaction scheme is as follows:

C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9

Actividad Biológica

Benzenesulfonamide, N-butyl-4-chloro- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-butyl-4-chlorobenzenesulfonamide (CAS Number: 127-65-1) is characterized by the presence of a butyl group and a chlorine atom attached to the benzene ring, along with a sulfonamide functional group. This structure contributes to its biological activity, particularly in inhibiting various enzymes.

1. Antimicrobial Activity

Research has demonstrated that N-butyl-4-chlorobenzenesulfonamide exhibits significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives for their minimum inhibitory concentration (MIC) against different bacterial strains:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4a | 6.67 | P. aeruginosa |

| 4e | 6.63 | C. albicans |

These findings indicate that compounds derived from benzenesulfonamides can effectively inhibit microbial growth, making them potential candidates for antibiotic development .

2. Anti-inflammatory Activity

The anti-inflammatory effects of N-butyl-4-chlorobenzenesulfonamide have been investigated using in vivo models. In one study, compounds were tested for their ability to inhibit carrageenan-induced rat paw edema:

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | - | - |

| 4c | 89.66 | - | - |

These results suggest that these compounds can effectively reduce inflammation, highlighting their therapeutic potential in treating inflammatory diseases .

3. Enzyme Inhibition

N-butyl-4-chlorobenzenesulfonamide has shown promising results as an inhibitor of carbonic anhydrases (CAs), particularly CA IX and CA II. The compound demonstrated selectivity for CA IX with an IC50 value ranging from 10.93 to 25.06 nM, suggesting its potential use in cancer therapy due to the overexpression of CA IX in tumors .

Case Studies

Several case studies have documented the biological effects of benzenesulfonamides on human health:

- A study reported respiratory sensitization in workers exposed to benzenesulfonamides, leading to significant asthmatic symptoms .

- Another case documented skin sensitization reactions in healthcare workers using antiseptic products containing benzenesulfonamides, emphasizing the need for caution in occupational settings .

The biological activities of N-butyl-4-chlorobenzenesulfonamide can be attributed to its interaction with specific biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and function.

- Anti-inflammatory Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.

- Enzyme Inhibition : By binding to active sites on carbonic anhydrases, it prevents substrate access and catalysis.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Benzenesulfonamide, N-butyl-4-chloro- (chemical formula: C₁₀H₁₄ClN₃O₂S) features a sulfonamide functional group attached to a chlorinated aromatic ring. Its unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

Antimicrobial and Anticancer Research

- Inhibition of Carbonic Anhydrase : Several studies have indicated that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA), an enzyme crucial for various physiological processes. For instance, compounds similar to N-butyl-4-chloro- have shown significant inhibitory activity against CA IX, which is implicated in cancer progression .

- Anticancer Activity : Research has demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines. For example, derivatives have been tested on MDA-MB-231 breast cancer cells, exhibiting potent antiproliferative effects .

Case Study: Anticancer Activity

A study evaluated the effects of a benzenesulfonamide derivative on MDA-MB-231 cells, revealing a 22-fold increase in apoptosis compared to controls. This suggests potential for therapeutic development targeting cancer cells .

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 4e | 10.93 | CA IX inhibition |

| 4g | 15.00 | Apoptosis induction |

| 4h | 20.00 | Antiproliferative |

Biological Applications

Cardiovascular Studies

Research has indicated that certain benzenesulfonamides can influence cardiovascular parameters. In isolated rat heart models, specific derivatives demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential therapeutic implications for hypertension treatment .

Case Study: Cardiovascular Effects

A study investigated the effects of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure in isolated rat hearts. Results showed a significant reduction in pressure over time, indicating its potential as a cardiovascular agent .

| Time (min) | Control Pressure (mm Hg) | Test Compound Pressure (mm Hg) |

|---|---|---|

| 3 | 30 | 20 |

| 6 | 35 | 25 |

| 12 | 40 | 28 |

Industrial Applications

Plasticizers and Coatings

N-butylbenzenesulfonamide is utilized as a plasticizer in various applications including films and coatings. Its properties enhance flexibility and durability in synthetic materials, making it valuable in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro substituent at the para position participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

The electron-withdrawing sulfonamide group activates the aromatic ring for NAS, particularly at the meta/para positions relative to the sulfonamide moiety .

Reduction Reactions

Nitro groups (when present in derivatives like N-butyl-4-chloro-3-nitrobenzenesulfonamide) undergo selective reduction:

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| N-butyl-4-chloro-3-nitrobenzenesulfonamide | H₂, Pd/C, ethanol | N-butyl-4-chloro-3-aminobenzenesulfonamide | 85% |

This product serves as an intermediate for synthesizing bioactive amines or heterocyclic compounds .

Sulfonamide Functionalization

The sulfonamide nitrogen can undergo alkylation or acylation:

Oxidation Reactions

Controlled oxidation of the butyl chain or aromatic ring has been reported:

Biological Activity-Driven Modifications

Derivatives are tailored for pharmacological applications:

-

Antiandrogenic activity : Introduction of fluorinated or nitro groups enhances receptor binding (IC₅₀ = 10–100 µM against LNCaP cells) .

-

Antibacterial agents : Hybridization with thiazolone moieties improves CA IX inhibition (IC₅₀ = 10.93–25.06 nM) .

Structural Insights and Reactivity Trends

Key factors influencing reactivity:

-

Electronic effects : The sulfonamide group (-SO₂NH-) deactivates the ring but directs substituents to meta/para positions.

-

Steric effects : The N-butyl chain hinders reactions at the sulfonamide nitrogen unless forced by strong bases .

-

Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Comparative Reactivity Table

| Derivative | Chloro Reactivity | Nitro Reactivity | Sulfonamide Reactivity |

|---|---|---|---|

| N-butyl-4-chlorobenzenesulfonamide | High (NAS) | N/A | Moderate |

| N-butyl-4-chloro-3-nitrobenzenesulfonamide | Moderate | High (reduction) | Low |

Propiedades

IUPAC Name |

N-butyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMKHPRAQATSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40982730 | |

| Record name | N-Butyl-4-chlorobenzene-1-sulfonamidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-73-4 | |

| Record name | N-Butyl-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N-butyl-p-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butyl-4-chlorobenzene-1-sulfonamidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40982730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.